[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate: is a complex organic compound featuring a trifluoromethyl group and a chlorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the pyridine and benzoate moieties. One common method includes the nucleophilic aromatic substitution reaction where a chlorinated pyridine derivative reacts with a phenol derivative under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it into a piperidine derivative.
Substitution: The trifluoromethyl and chloro groups make the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate is used as a building block for synthesizing more complex molecules.
Biology and Medicine: The compound’s biological activity is of significant interest. It has been studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains. Its ability to interact with specific enzymes and proteins makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with enhanced properties, such as increased durability and resistance to harsh environments .
Mechanism of Action
The mechanism of action of [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro groups but differs in the position of these groups on the pyridine ring.
4-(Trifluoromethyl)phenyl 2-chlorobenzoate: Similar in structure but with the trifluoromethyl group on the phenyl ring instead of the pyridine ring.
Uniqueness: The unique combination of the trifluoromethyl group and the chlorinated pyridine ring in [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate provides distinct chemical properties, such as enhanced stability and reactivity. These properties make it particularly valuable in applications requiring robust and versatile compounds .
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3NO3/c20-15-7-2-1-6-14(15)18(26)28-13-5-3-4-12(9-13)27-17-16(21)8-11(10-25-17)19(22,23)24/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPLFMKESPGQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.